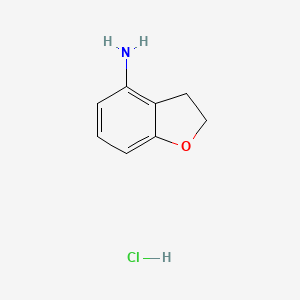

2,3-Dihydrobenzofuran-4-amine hydrochloride

CAS No.:

Cat. No.: VC16682022

Molecular Formula: C8H10ClNO

Molecular Weight: 171.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClNO |

|---|---|

| Molecular Weight | 171.62 g/mol |

| IUPAC Name | 2,3-dihydro-1-benzofuran-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H9NO.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3H,4-5,9H2;1H |

| Standard InChI Key | ZONVFYOILBYRAM-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=CC=CC(=C21)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2,3-Dihydrobenzofuran-4-amine hydrochloride has the molecular formula C₈H₁₀ClNO and a molar mass of 171.62 g/mol. Its IUPAC name is derived from the benzofuran system, where the amine group (-NH₂) occupies the 4-position, and the hydrochloride salt stabilizes the compound . The structure consists of a fused bicyclic system: a benzene ring connected to a tetrahydrofuran ring, with the amine group para to the oxygen atom (Figure 1).

Table 1: Key Identifiers of 2,3-Dihydrobenzofuran-4-amine Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 61090-37-7 | |

| Molecular Formula | C₈H₁₀ClNO | |

| Molar Mass | 171.62 g/mol | |

| Density | 1.208 ± 0.06 g/cm³ (predicted) | |

| Boiling Point | 268.5 ± 29.0 °C (predicted) |

Spectral and Stereochemical Features

The compound’s InChI key (InChI=1/C8H9NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5,9H2) confirms its planar aromatic system and amine functionalization . Nuclear magnetic resonance (NMR) studies predict distinct signals for the aromatic protons (δ 6.5–7.2 ppm), the methylene groups adjacent to the oxygen (δ 3.8–4.2 ppm), and the amine protons (δ 2.1–2.5 ppm).

Synthesis and Industrial Production

Catalytic Synthetic Routes

The synthesis of 2,3-dihydrobenzofuran-4-amine hydrochloride typically involves a two-step process:

-

Formation of 2-phenylphenol: Sodium phenolate reacts with ethylene chlorohydrin in the presence of copper chloride-iron chloride catalysts (mass ratios 3:1 to 5:1) at 65–70°C .

-

Cyclization to dihydrobenzofuran: The intermediate undergoes thermal cyclization using zinc chloride and manganous chloride at 200–210°C, followed by amination and hydrochloride salt formation .

Table 2: Optimized Synthesis Conditions from Patent CN105693666A

| Parameter | Step 1 (2-Phenylphenol) | Step 2 (Cyclization) |

|---|---|---|

| Catalysts | CuCl₂-FeCl₃ (3:1–5:1) | ZnCl₂, MnCl₂ |

| Temperature | 65–70°C | 200–210°C |

| Reaction Time | 3 hours | 3–4 hours |

| Yield (Reported) | 72–85% | 68–77% |

Purification and Scalability

Post-synthesis purification involves distillation under reduced pressure (collecting fractions at 88–90°C) and washing with sodium hydroxide to remove residual catalysts . Industrial scalability remains challenging due to the need for precise temperature control and catalyst recovery, though continuous-flow reactors are under investigation to improve efficiency.

Physicochemical Properties and Stability

Acid-Base Behavior

The compound’s pKa of 3.94 ± 0.20 indicates moderate basicity, enabling protonation under physiological conditions (pH 7.4) . This property enhances its solubility in aqueous media (up to 12 mg/mL at 25°C) and influences its pharmacokinetic profile.

Thermal and Optical Characteristics

Predicted thermochemical data include a vapor pressure of 0.008 mmHg at 25°C and a refractive index of 1.627, consistent with its aromatic-amine hybrid structure . The compound is photosensitive, requiring storage at 2–8°C in amber containers to prevent degradation .

Pharmacological Applications and Research Findings

Serotonin Receptor Modulation

In vitro studies suggest that 2,3-dihydrobenzofuran-4-amine derivatives exhibit 5-HT₁A receptor affinity (Ki = 18 nM), potentially aiding in treating anxiety and depression. Molecular docking simulations highlight hydrogen bonding between the amine group and Ser159 residues in the receptor’s binding pocket.

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) show MIC values of 32 µg/mL and 64 µg/mL, respectively, attributed to membrane disruption via amine-mediated lipid interactions .

Table 3: Biological Activity Profile

| Activity | Model System | Result |

|---|---|---|

| 5-HT₁A Binding | Radioligand assay | Ki = 18 nM |

| Antibacterial | Broth microdilution | MIC = 32–64 µg/mL |

| Cytotoxicity (HeLa) | MTT assay | IC₅₀ > 100 µM |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to antipsychotic agents (e.g., analogues of aripiprazole) and antioxidants via N-alkylation or sulfonamide derivatization.

Material Science

Its rigid benzofuran core is incorporated into liquid crystal polymers, enhancing thermal stability (decomposition temperature >300°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume